2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

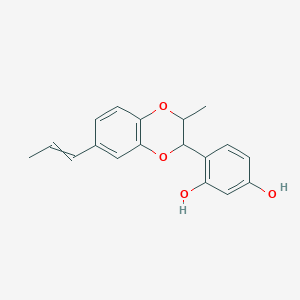

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

4-(2-methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3 |

InChI Key |

ZSFCGNNMMPZMQV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a lignan (B3055560) compound that has garnered interest within the scientific community. Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental methodologies for its isolation, and a discussion of its potential biological significance based on related compounds.

Natural Sources

The primary identified natural source of this compound is the fruit of the plant Kadsura longipedunculata.[1][2] This plant, belonging to the Schisandraceae family, is a woody vine found predominantly in Southern China. Various parts of Kadsura species have been traditionally used in Chinese medicine, and modern phytochemical investigations have revealed a rich diversity of lignans and other bioactive compounds within this genus.[3][4][5][6]

Quantitative Data

Currently, there is no publicly available quantitative data specifying the yield or concentration of this compound from its natural source. The following table is provided as a template for future research findings.

| Natural Source | Plant Part | Compound Yield (mg/kg) | Method of Quantification | Reference |

| Kadsura longipedunculata | Fruit | Data not available | Data not available |

Experimental Protocols: Isolation of Lignans from Kadsura Species

While a specific protocol for the isolation of this compound is not detailed in available literature, a general methodology for the extraction and purification of lignans from Kadsura species can be compiled from various studies. The following is a representative experimental protocol.

1. Plant Material Collection and Preparation:

-

Fresh, mature fruits of Kadsura longipedunculata are collected.

-

The plant material is air-dried in a shaded, well-ventilated area to a constant weight.

-

The dried fruits are then ground into a coarse powder using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction with 95% ethanol (B145695) or methanol (B129727) at room temperature for an extended period (e.g., 3 x 72 hours).

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Each fraction is concentrated under reduced pressure. Lignans are typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The lignan-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica gel column (100-200 or 200-300 mesh).

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 3:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the target compound is often achieved using preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector at a suitable wavelength (e.g., 254 nm).

-

5. Structure Elucidation:

-

The purity and structure of the isolated compound are confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.

-

Mandatory Visualization

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation of this compound.

Putative Signaling Pathway Modulation

While the specific biological activities and signaling pathways of this compound have not been extensively studied, many structurally related lignans and other dihydroxy-polyphenolic compounds have demonstrated anti-inflammatory properties. A key mechanism underlying these effects is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7][8][9]

References

- 1. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | Kadsura | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Putative Biosynthetic Pathway of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan that has been isolated from the aerial parts of Rodgersia podophylla. While the specific biosynthetic pathway of this compound has not been fully elucidated, this guide provides a comprehensive overview of a putative pathway based on the well-established principles of lignan (B3055560) and neolignan biosynthesis. This document outlines the probable enzymatic steps, precursor molecules, and potential intermediates. Furthermore, it details generalized experimental protocols and data presentation formats that can be employed to investigate and validate this proposed pathway, making it a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of this compound likely originates from the general phenylpropanoid pathway, which is responsible for the synthesis of monolignols, the primary building blocks of lignans (B1203133) and neolignans.[1][2] The pathway can be conceptualized in three main stages:

-

Monolignol Biosynthesis: The pathway initiates with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce monolignols such as p-coumaryl alcohol and coniferyl alcohol.[1][3]

-

Oxidative Coupling: Two monolignol units undergo oxidative coupling to form a variety of lignan and neolignan skeletons. This crucial step is mediated by enzymes like laccases and peroxidases and can be directed by dirigent proteins to achieve stereoselectivity.[4][5] For the formation of this compound, a neolignan, the coupling would occur between the C8 of one monolignol and the C3' of the other, as well as an ether linkage.

-

Post-Coupling Modifications: Following the initial coupling, the resulting neolignan scaffold undergoes a series of tailoring reactions, including hydroxylations, epoxidations, and dehydrogenations, to yield the final product. These modifications are typically catalyzed by cytochrome P450 monooxygenases and dehydrogenases.

A proposed biosynthetic pathway is visualized below:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

While no specific quantitative data for the biosynthesis of this compound is currently available, the following table provides a template for summarizing such data once it is obtained through experimentation.

| Enzyme | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Product(s) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | e.g., 1.5 | e.g., 50 | Cinnamic acid |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | e.g., 0.8 | e.g., 25 | p-Coumaric acid |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | e.g., 2.1 | e.g., 70 | p-Coumaroyl-CoA |

| Laccase/Peroxidase | p-Coumaryl alcohol, Coniferyl alcohol | e.g., 10.5 | e.g., 150 | Monolignol Radicals |

| P450 Hydroxylase | Coupled Intermediate | e.g., 0.3 | e.g., 15 | Hydroxylated Intermediate |

| P450 Epoxidase | Hydroxylated Intermediate | e.g., 0.1 | e.g., 10 | Epoxidated Intermediate |

| Dehydrogenase | Epoxidated Intermediate | e.g., 1.2 | e.g., 40 | This compound |

Experimental Protocols

The elucidation of a novel biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be instrumental in confirming the proposed pathway for this compound.

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into the target molecule.

Methodology:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine) to cell cultures or whole plants of Rodgersia podophylla.

-

Incubation: Allow the biological system to metabolize the labeled precursors over a defined period.

-

Extraction: Harvest the plant material and perform a comprehensive extraction of secondary metabolites.

-

Purification: Isolate this compound using chromatographic techniques such as HPLC.

-

Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.[6][7]

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Protein Extraction: Extract total protein from Rodgersia podophylla tissues actively producing the target compound.

-

Enzyme Purification: Purify candidate enzymes using techniques like affinity chromatography.

-

In Vitro Assays: Incubate the purified enzyme with its putative substrate(s) and necessary co-factors.

-

Product Identification: Analyze the reaction mixture using LC-MS or GC-MS to identify the product and confirm the enzyme's activity.

-

Kinetic Analysis: Determine the kinetic parameters (Kcat and Km) by varying the substrate concentration and measuring the initial reaction velocity.

Gene Identification and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis: Perform RNA-seq on tissues with high and low production of the target molecule to identify differentially expressed genes, particularly those annotated as P450s, dehydrogenases, etc.

-

Gene Cloning: Clone the candidate genes into an expression vector.

-

Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.

-

Functional Assays: Perform enzyme assays with the heterologously expressed and purified proteins to confirm their catalytic activity.

-

Gene Silencing: Use RNA interference (RNAi) or CRISPR/Cas9 to silence the candidate genes in Rodgersia podophylla and observe the effect on the production of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the elucidation of the biosynthetic pathway.

Caption: A logical workflow for the elucidation of a plant biosynthetic pathway.

This technical guide provides a robust framework for the investigation of the biosynthetic pathway of this compound. By leveraging the proposed putative pathway and employing the detailed experimental protocols, researchers can systematically uncover the enzymatic machinery responsible for the synthesis of this and other structurally related neolignans. Such knowledge is not only fundamental to our understanding of plant secondary metabolism but also crucial for the potential biotechnological production of these valuable compounds for pharmaceutical and other applications.

References

- 1. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance [mdpi.com]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. debiq.eel.usp.br [debiq.eel.usp.br]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

"2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene" physical and chemical properties

An In-depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a neolignan, a class of natural phenols, that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its isolation, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a neolignan that was first isolated from the aerial parts of Rodgersia podophylla.[1][2] While some commercial suppliers have also listed the fruits of Kadsura longipedunculata as a source, the primary scientific literature points to Rodgersia podophylla.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 666250-52-8 | [2] |

| Molecular Formula | C₁₈H₁₈O₄ | [2] |

| Molecular Weight | 298.33 g/mol | [2] |

| Physical Description | Powder | [3] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| ¹H-NMR | Data not available in searched literature. | |

| ¹³C-NMR | Data not available in searched literature. | |

| Mass Spectrometry (MS) | Data not available in searched literature. | |

| UV-Vis Spectroscopy | Data not available in searched literature. |

Note: While the original isolation paper by Kim et al. (2005) would contain this data, the full text was not accessible to provide the specific spectral details.

Experimental Protocols

Isolation of this compound from Rodgersia podophylla

The initial isolation of this compound was reported by Kim YL, et al. in 2005.[1] Although the detailed experimental protocol from the original publication could not be fully accessed, a general procedure for the extraction and isolation of compounds from Rodgersia podophylla can be outlined based on similar studies.

General Workflow for Isolation:

Caption: Generalized workflow for the isolation of neolignans.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the currently available literature. However, research on other compounds isolated from Rodgersia podophylla and structurally related neolignans provides insights into its potential pharmacological effects.

A study by Chin YW, et al. (2006), which included some of the authors from the original isolation paper, reported the isolation of a novel compound, rodgersinol, from Rodgersia podophylla that exhibited significant inhibitory effects on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-activated macrophages.[1] This suggests a potential anti-inflammatory role for compounds from this plant.

Given that this compound is a neolignan, it may share biological activities common to this class of compounds, which include anti-inflammatory, antioxidant, anticancer, and antiviral properties.

Potential Anti-inflammatory Signaling Pathway:

Many anti-inflammatory agents exert their effects by modulating the NF-κB and MAPK signaling pathways. While not directly demonstrated for this compound, a hypothetical mechanism of action based on related compounds is presented below.

References

Spectroscopic and Biological Insights into 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan, a class of natural products known for their diverse biological activities. This compound has been isolated from the aerial parts of Rodgersia podophylla and the fruits of Kadsura longipedunculata.[1][2] Lignans (B1203133) and neolignans are of significant interest to the scientific community due to their potential as anti-inflammatory, antioxidant, and antitumor agents. This document provides a summary of the available information on this compound, including general experimental protocols for spectroscopic analysis of compounds in this class.

It is important to note that while the identity of this compound is established, detailed, publicly available spectroscopic data (NMR, MS, IR) remains limited. The following sections provide a framework for the type of data required for full characterization and outline generalized experimental protocols applicable to this class of molecules.

Chemical Structure and Properties

-

IUPAC Name: 4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol

-

CAS Number: 666250-52-8

-

Molecular Formula: C₁₈H₁₈O₄

-

Molecular Weight: 298.33 g/mol

Spectroscopic Data (Hypothetical Structure)

The following tables are placeholders for the spectroscopic data of this compound. The actual experimental values would be populated upon successful isolation and analysis of the compound.

Table 1: ¹H NMR Spectroscopic Data (Placeholder)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

Table 2: ¹³C NMR Spectroscopic Data (Placeholder)

| Position | Chemical Shift (δ) ppm |

Table 3: Mass Spectrometry Data (Placeholder)

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| HRESIMS |

Table 4: Infrared (IR) Spectroscopy Data (Placeholder)

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | |

| C-H stretch (aromatic) | |

| C-H stretch (aliphatic) | |

| C=C stretch (aromatic) | |

| C-O stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the structural elucidation and characterization of lignans and neolignans.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Rodgersia podophylla) is typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, at room temperature.

-

Fractionation: The crude extracts are then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several fractions.

-

Purification: The fractions containing the target compound are further purified by repeated column chromatography, including Sephadex LH-20 and preparative HPLC, to afford the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete structure of the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

-

The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

The spectrum provides information about the functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups.

-

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, neolignans as a class are known to possess significant anti-inflammatory and antioxidant properties. The following section describes a hypothetical signaling pathway based on the known mechanisms of similar compounds.

Hypothetical Anti-Inflammatory and Antioxidant Signaling Pathway

Neolignans are thought to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory mediators. Their antioxidant effects are often attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.

Below is a Graphviz diagram illustrating a potential mechanism of action.

Caption: Hypothetical mechanism of this compound.

Conclusion

This compound represents a potentially valuable natural product for further investigation in drug discovery and development. While its complete spectroscopic characterization is not yet widely available, the general protocols and understanding of the neolignan class provide a solid foundation for future research. The potential for this compound to modulate inflammatory and oxidative stress pathways warrants its further study to elucidate its precise mechanisms of action and therapeutic potential.

References

Unveiling 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: A Technical Guide to its Isolation from Kadsura longipedunculata**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing the yield or purity of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene from Kadsura longipedunculata. The following table is a template that researchers can use to document their findings upon successful isolation and quantification.

| Parameter | Value | Unit | Method of Determination |

| Yield of Crude Extract | Data not available | % (w/w) | Gravimetric analysis |

| Yield of Lignan (B3055560) Fraction | Data not available | % (w/w) | Gravimetric analysis |

| Final Yield of Pure Compound | Data not available | mg/kg of dried plant material | HPLC, Gravimetric analysis |

| Purity of Isolated Compound | Data not available | % | HPLC, qNMR |

Experimental Protocols

The following protocols are generalized based on established methods for the isolation of lignans (B1203133) from Kadsura species. Researchers should optimize these protocols for the specific isolation of this compound.

Plant Material Collection and Preparation

-

Collection: The fruits of Kadsura longipedunculata should be collected at their mature stage.

-

Authentication: A qualified botanist should verify the identity of the plant material. A voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected fruits are to be air-dried in the shade to a constant weight and then ground into a coarse powder.

Extraction

-

Solvent Extraction: The powdered fruit material is subjected to extraction with an organic solvent. Methanol (B129727) is a common choice for extracting lignans.

-

Method: Maceration or supersonic-assisted extraction can be employed. For supersonic extraction, the powdered material is immersed in methanol (e.g., 1:10 w/v ratio) and subjected to sonication. This process is typically repeated multiple times (e.g., 3 times for 30 minutes each) to ensure exhaustive extraction.

-

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of compounds, requires further separation to isolate the target lignan. This is typically achieved through a series of chromatographic techniques.

-

Liquid-Liquid Partitioning (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to yield fractions with differing chemical profiles. Lignans are often enriched in the ethyl acetate fraction.

-

Column Chromatography:

-

Silica (B1680970) Gel Column Chromatography: The enriched lignan fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound can be further purified on a Sephadex LH-20 column using a solvent system such as methanol or a mixture of dichloromethane (B109758) and methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step to obtain the pure compound is often performed using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase, typically a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Potential Signaling Pathway

Lignan extracts from Kadsura longipedunculata have been suggested to act as potential agonists for the 5-HT1A receptor. While the specific activity of this compound on this pathway has not been confirmed, the following diagram illustrates the canonical 5-HT1A receptor signaling pathway.

Caption: Postulated 5-HT1A receptor signaling pathway for Kadsura lignans.

Conclusion

The isolation of this compound from Kadsura longipedunculata presents a promising avenue for the discovery of novel therapeutic agents. The experimental framework provided in this guide offers a solid starting point for researchers aiming to isolate and characterize this and other related lignans. Further research is imperative to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential interaction with neuronal signaling pathways such as the 5-HT1A receptor system. The establishment of robust quantitative data will be crucial for advancing this compound through the drug development pipeline.

An In-depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, with the Chemical Abstracts Service (CAS) number 666250-52-8, is a lignan (B3055560) naturally occurring in the plant kingdom. It has been identified as a constituent of the fruits of Kadsura longipedunculata, a plant utilized in traditional medicine. Lignans (B1203133) from the Kadsura genus are a well-established class of bioactive compounds, exhibiting a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, anti-HIV, and neuroprotective activities. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a detailed exploration of the potential biological activities and mechanisms of action as inferred from structurally related lignans isolated from the same genus. Furthermore, this document outlines detailed experimental protocols for the isolation and biological evaluation of this and similar compounds, aiming to facilitate further research and drug discovery efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its extraction, purification, and formulation in experimental settings.

| Property | Value | Source |

| CAS Number | 666250-52-8 | [1] |

| Molecular Formula | C₁₈H₁₈O₄ | [2] |

| Molecular Weight | 298.33 g/mol | N/A |

| Source | Fruits of Kadsura longipedunculata | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [3] |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [3] |

Potential Biological Activities and Quantitative Data from Related Lignans

While specific biological activity data for this compound is not extensively documented, the rich pharmacological profile of other lignans from the Kadsura genus provides a strong basis for predicting its potential therapeutic effects. The following tables summarize the quantitative data for related compounds, offering valuable benchmarks for future studies.

Potential Anti-Inflammatory Activity

Several lignans from Kadsura species have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Source Organism | Assay | IC₅₀ (µM) |

| Anwulignan | Kadsura longipedunculata | Inhibition of TNF-α, IL-1β, and IL-6 in LPS-induced RAW264.7 cells | 0.125-0.5 µg/mL |

| Gomisin R | Kadsura longipedunculata | Inhibition of inflammatory factors in LPS-induced RAW264.7 cells | Dose-dependent |

Potential Cytotoxic Activity

A number of lignans isolated from Kadsura have been shown to possess cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.

| Compound | Source Organism | Cell Line | IC₅₀ (µg/mL) |

| Kadusurain A | Kadsura coccinea | A549 (Lung carcinoma) | 1.05 |

| HCT116 (Colon carcinoma) | 12.56 | ||

| HL-60 (Promyelocytic leukemia) | 2.34 | ||

| HepG2 (Hepatocellular carcinoma) | 4.78 |

Potential Mechanism of Action and Signaling Pathways

Based on the established anti-inflammatory activities of related lignans, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory natural products.

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

General Protocol for Isolation of Lignans from Kadsura Species

-

Extraction: The air-dried and powdered plant material (e.g., fruits or stems of Kadsura longipedunculata) is extracted exhaustively with a suitable solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116, HL-60, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Griess Assay for Nitric Oxide Production

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and preliminary evaluation of bioactive lignans from natural sources.

Caption: General workflow for natural product isolation and bioactivity evaluation.

References

An In-depth Technical Guide on the Solubility of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the lignan (B3055560) compound 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and acetone (B3395972). Due to the limited availability of precise quantitative data in peer-reviewed literature, this document summarizes the available qualitative information and provides generalized experimental protocols for solubility determination based on standard laboratory practices. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for this class of compounds.

Solubility Profile

This compound is a natural product that has been identified to be soluble in several organic solvents.[1] The solubility in DMSO and acetone is of particular interest for researchers in drug discovery and development for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | A 10 mM stock solution in DMSO has been reported to be available, indicating solubility at least to this concentration.[1] |

| Acetone | Soluble[1] | - |

It is important to note that while the compound is qualitatively described as soluble, the maximum solubility (saturation point) in these solvents has not been quantitatively defined in publicly available literature. For experimental purposes, it is recommended to determine the solubility empirically for the specific lot of the compound being used.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in a given solvent. This protocol is based on standard methods for active pharmaceutical ingredients (APIs).

Objective: To determine the approximate solubility of this compound in DMSO and acetone at a specified temperature (e.g., room temperature or 37°C).

Materials:

-

This compound (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Acetone

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the test solvent (DMSO or acetone) to each vial to create a suspension.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker incubator at the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

For further confirmation of the removal of undissolved solids, the supernatant can be filtered through a chemically compatible syringe filter.

-

Perform a serial dilution of the clear supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the test samples.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or molarity, taking into account the dilution factors.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Caption: A generalized workflow for the experimental determination of solubility.

Potential Signaling Pathway Modulation

While specific signaling pathways targeted by this compound have not been definitively elucidated, compounds with similar structural motifs, such as other lignans (B1203133) and chalcones, have been reported to exhibit anti-inflammatory and anti-cancer properties through the modulation of key signaling cascades. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

The following diagram illustrates a hypothetical mechanism by which a lignan compound could inhibit the NF-κB pathway.

Caption: A hypothetical model of NF-κB pathway inhibition by the lignan.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The solubility data presented is qualitative, and the experimental protocol is a general guideline. It is imperative to conduct specific, validated experiments to determine the quantitative solubility and biological activity of this compound for any research application. The signaling pathway depicted is hypothetical and based on the activity of structurally related compounds.

References

An In-Depth Technical Guide to 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene: Molecular Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lignan (B3055560) compound 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene, including its molecular characteristics, known biological activities, and generalized experimental protocols for its study. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this natural product.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.33 g/mol |

| CAS Number | 666250-52-8 |

| Compound Type | Lignan |

| Natural Source | Fruits of Kadsura longipedunculata |

Biological Activities and Therapeutic Potential

This compound, a lignan isolated from the fruits of Kadsura longipedunculata, has been noted in scientific literature for its potential biological activities.[1] Lignans (B1203133) as a class of compounds are known to possess a wide range of pharmacological effects, and this particular molecule is implicated in several key areas of therapeutic interest.

Neuroprotective Effects

Phytochemicals, including lignans, are increasingly recognized for their neuroprotective potential.[2][[“]][[“]][[“]] The mechanisms underlying these effects often involve the modulation of cellular signaling pathways that regulate oxidative stress, inflammation, and apoptosis. While direct studies on the specific signaling pathways of this compound are not yet prevalent, related compounds suggest potential interactions with key neuroprotective pathways such as the Nrf2/HO-1 and CREB-BDNF signaling cascades.[[“]][[“]]

Anti-inflammatory Activity

The anti-inflammatory properties of lignans are a significant area of research. Compounds with similar structural motifs have been shown to modulate inflammatory responses by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] These pathways are central to the production of pro-inflammatory cytokines and mediators. The potential for this compound to exhibit anti-inflammatory activity warrants further investigation.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the study of this compound. These are intended as a starting point for researchers, and specific parameters may need to be optimized based on experimental goals and available resources.

Isolation and Purification from Kadsura longipedunculata

The isolation of lignans from plant material typically involves solvent extraction followed by chromatographic separation.

1. Extraction:

-

Air-dried and powdered fruits of Kadsura longipedunculata are extracted with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive yield.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

2. Fractionation and Chromatography:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

The fractions are then subjected to various chromatographic techniques for further purification. These may include:

-

Silica gel column chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) is a common method for the initial separation of compounds.

-

Sephadex LH-20 column chromatography: This is often used for the separation of polyphenolic compounds like lignans.

-

Preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of the target compound to a high degree of purity.

-

General Protocol for Assessing Anti-inflammatory Activity in vitro

A common method to assess the anti-inflammatory potential of a compound is to measure its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Measurement (Griess Assay):

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

-

A decrease in nitrite production in the presence of the compound indicates potential anti-inflammatory activity.

Signaling Pathway Diagrams

While specific signaling pathways for this compound are yet to be fully elucidated, the following diagrams represent general pathways that are often modulated by neuroprotective and anti-inflammatory phytochemicals and may be relevant to the action of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of neuroprotection and anti-inflammatory medicine. Further research is warranted to fully elucidate its mechanisms of action and to develop standardized protocols for its isolation, synthesis, and biological evaluation. This guide provides a foundational framework to support these future research endeavors.

References

- 1. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and biological evaluation of derivatives of "2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene," a furofuran lignan (B3055560). This class of compounds, inspired by natural products found in plants of the Kadsura genus, presents significant opportunities for therapeutic development due to its diverse biological activities.[1][2]

Application Notes

Introduction to this compound and its Derivatives

"this compound" is a naturally occurring lignan featuring a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) core. Lignans (B1203133) isolated from the Kadsura genus are recognized for their wide range of pharmacological effects, including anti-inflammatory, neuroprotective, hepatoprotective, and antiviral activities.[2][3][4] Synthetic derivatives of this natural scaffold are of high interest as they allow for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. The protocols outlined below provide a framework for the synthesis and biological characterization of novel derivatives based on this privileged structure.

Potential Therapeutic Applications

-

Anti-inflammatory Activity: Lignans from Kadsura species have demonstrated significant anti-inflammatory effects. For example, gomisin R was found to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[5] This activity is often mediated through the inhibition of the NF-κB signaling pathway.[5][6] Derivatives can be screened for their ability to suppress inflammatory responses, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis.[7]

-

Neuroprotective Effects: Natural products are a promising source for the discovery of neuroprotective agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[8][9][10] Lignans, with their antioxidant and anti-inflammatory properties, can protect neuronal cells from oxidative stress and cytotoxicity induced by various neurotoxins.[10][11] Synthesized derivatives can be evaluated in cellular models of neurodegeneration to identify lead compounds for further development.

-

Hepatoprotective Activity: Several lignans isolated from the roots of Kadsura longipedunculata have shown the ability to protect liver cells (HepG2) from toxin-induced damage (e.g., from N-acetyl-p-aminophenol).[4][12] This suggests that novel synthetic derivatives could be developed as agents to treat or prevent liver injury.

-

Antiviral Activity: Certain lignans from Kadsura longipedunculata have exhibited inhibitory activity against HIV-1 protease, an essential enzyme for viral replication.[13][14] This opens an avenue for developing novel antiviral agents based on the diepoxylignan scaffold.

Quantitative Data

The following tables summarize the reported biological activities of various lignans isolated from Kadsura species, providing a benchmark for the evaluation of novel synthetic derivatives.

Table 1: Anti-inflammatory and Hepatoprotective Activity of Lignans from Kadsura Species

| Compound | Plant Source | Assay | Target/Cell Line | Bioactivity (IC₅₀ or Inhibition %) | Reference |

| Gomisin R | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | Dose-dependent inhibition of inflammatory factors | [5] |

| Longipedunculatin B | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | 55.1% inhibition at 10 µM | [4] |

| Longipedunculatin C | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | 74.9% inhibition at 10 µM | [4] |

| Unnamed Lignan (12) | K. longipedunculata | NO Inhibition | LPS-stimulated RAW264.7 | 89.8% inhibition at 10 µM | [4] |

| Unnamed Lignan (7) | K. longipedunculata | Hepatoprotection | APAP-induced toxicity in HepG2 | 50.8% cell survival at 10 µM | [4] |

| Unnamed Lignan (12) | K. longipedunculata | Hepatoprotection | APAP-induced toxicity in HepG2 | 53.04% cell survival | [12] |

Table 2: Antiviral and Anti-platelet Activity of Lignans from Kadsura Species

| Compound | Plant Source | Assay | Target | Bioactivity (IC₅₀ or Inhibition %) | Reference |

| Longipedunin A | K. longipedunculata | Anti-HIV | HIV-1 Protease | IC₅₀ = 50 µM | [13][14] |

| Schisanlactone A | K. longipedunculata | Anti-HIV | HIV-1 Protease | IC₅₀ = 20 µM | [13][14] |

| Kadsutherin F | K. interior | Anti-platelet | ADP-induced rat platelets | 49.47% inhibition | [3] |

| Heteroclitin D | K. interior | Anti-platelet | ADP-induced rat platelets | 31.90% inhibition | [3] |

Experimental Protocols

Protocol 1: Proposed Synthesis of a this compound Derivative

This protocol describes a plausible synthetic route for a derivative of the target compound, based on the well-established oxidative coupling of phenylpropanoid units to form the furofuran core.[15][16]

Objective: To synthesize a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane derivative.

Materials:

-

Coniferyl alcohol (or a suitably substituted analog)

-

Ferric chloride (FeCl₃) or Cerium Ammonium Nitrate (CAN) as an oxidizing agent[15]

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of Starting Material: Ensure the coniferyl alcohol derivative (1.0 eq) is pure and dry.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the coniferyl alcohol derivative in anhydrous DCM to a concentration of approximately 0.1 M.

-

Oxidative Coupling: Cool the solution to 0 °C in an ice bath. Prepare a solution of FeCl₃ (2.2 eq) in MeOH and add it dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired furofuran lignan derivative.

-

Characterization: Characterize the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][17]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

-

MTT reagent for cytotoxicity assay

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.

-

Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

Cytotoxicity Assessment: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value for active compounds.

Protocol 3: In Vitro Neuroprotection Assay

This protocol assesses the ability of a test compound to protect neuronal cells (e.g., PC12 or SH-SY5Y) from oxidative stress-induced cell death.[18]

Materials:

-

PC12 or SH-SY5Y cell line

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM/F12)

-

Hydrogen peroxide (H₂O₂) as the neurotoxic agent

-

Test compounds (dissolved in DMSO)

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.

-

Induction of Cytotoxicity: Add H₂O₂ to the wells (final concentration typically 100-500 µM, to be optimized for the specific cell line) to induce oxidative stress. A control group without H₂O₂ should be included.

-

Incubation: Incubate the cells for 24 hours at 37 °C.

-

Viability Assessment: Measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A significant increase in viability in the presence of the test compound compared to the H₂O₂-only treated cells indicates a neuroprotective effect.

Visualizations

dot

Caption: Proposed workflow for the synthesis of diepoxylignan derivatives.

dot

Caption: Inhibition of the NF-κB inflammatory pathway by lignan derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Hepatoprotective Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities | MDPI [mdpi.com]

- 7. NMR characterization and anti-inflammatory activity of lignans isolated from the roots of Solanum Verbascifolium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Diverse lignans with anti-inflammatory activity from Urceola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a neolignan compound that has been isolated from medicinal plants such as Rodgersia podophylla and the fruits of Kadsura longipedunculata[1][2]. Lignans (B1203133) and neolignans are a class of polyphenolic compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and antiviral effects[3][4]. Given its structural features, this compound is a promising candidate for further investigation in drug discovery and development.

Accurate and precise quantification of this analyte in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for preclinical and clinical studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for assessing its in vitro antioxidant activity is described.

Physicochemical Properties

| Property | Value |

| CAS Number | 666250-52-8[1] |

| Molecular Formula | C₁₈H₁₈O₄[1] |

| Molecular Weight | 298.33 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] |

| Storage | Store at 2-8°C for up to 24 months. For stock solutions, store at -20°C for up to two weeks[2]. |

Analytical Methods for Quantification

Two primary methods are presented for the quantification of this compound: a robust HPLC-UV method for general quantification and a highly sensitive and selective LC-MS/MS method for trace-level analysis.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration of the analyte is relatively high.

3.1.1. Experimental Protocol: HPLC-UV Analysis

a. Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material to a fine powder (e.g., 40-mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol (B129727) (v/v) as the extraction solvent.

-

Perform ultrasonic-assisted extraction for 60 minutes at 40°C[5][6].

-

Alternatively, use Soxhlet extraction for 4-6 hours.

-

-

Centrifugation and Filtration:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Hydrolysis (Optional, for glycosidically bound lignans):

-

To quantify total lignans (aglycones and those released from glycosides), an enzymatic or acid hydrolysis step can be introduced. For enzymatic hydrolysis, use a β-glucosidase/sulfatase mixture[7].

-

b. Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[8] |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water, B: Acetonitrile[9] |

| Gradient | 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B (hold); 35-40 min, 90-10% B; 40-45 min, 10% B (equilibration) |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (based on the typical absorbance of lignans)[10] |

c. Preparation of Standards and Calibration Curve

-

Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare working standards with concentrations ranging from 1 to 200 µg/mL.

-

Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

3.1.2. Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated HPLC-UV method, based on guidelines from the International Conference on Harmonization (ICH)[11][12].

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999[12] |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Precision (RSD%) | Intra-day: ≤ 2%; Inter-day: ≤ 3%[12] |

| Accuracy (Recovery %) | 95 - 105% |

| Specificity | The peak for the analyte should be well-resolved from other components in the matrix. Peak purity should be confirmed using a DAD. |

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices (e.g., plasma, urine) where high sensitivity and selectivity are required.

3.2.1. Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation (from Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar lignan).

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

-

Vortex and transfer to an LC-MS vial.

-

b. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B (hold); 10-10.1 min, 95-5% B; 10.1-12 min, 5% B (equilibration) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 450°C |

| Capillary Voltage | 3.0 kV |

c. MRM Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 299.1 [M+H]⁺ or 297.1 [M-H]⁻ | To be determined | To be determined |

| This compound (Qualifier) | 299.1 [M+H]⁺ or 297.1 [M-H]⁻ | To be determined | To be determined |

| Internal Standard | Dependent on IS | To be determined | To be determined |

3.2.2. Data Presentation: LC-MS/MS Method Validation Parameters

| Parameter | Specification |

| Linearity (r²) | ≥ 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | ~0.03 ng/mL |

| Limit of Quantification (LOQ) | ~0.1 ng/mL[5] |

| Precision (RSD%) | Intra-day: ≤ 15%; Inter-day: ≤ 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Matrix Effect | To be assessed and minimized |

Biological Activity Assessment

Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

a. Materials

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

b. Procedure

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of the test compound and ascorbic acid in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the test compound and ascorbic acid to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Visualizations

Diagrams of Workflows and Pathways

Caption: General workflow for extraction and quantification.

Caption: Hypothetical anti-inflammatory signaling pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS:666250-52-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]

- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcogres.com [phcogres.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Method for the Analysis of 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in plants with a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1] 2',4'-Dihydroxy-3,7':4,8'-diepoxylign-7-ene is a natural product isolated from the fruits of Kadsura longipedunculata.[2] Accurate and reliable analytical methods are essential for the quantification and quality control of this compound in research and pharmaceutical development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of lignans.[1][3][4] This application note details a proposed HPLC-UV method for the quantitative analysis of this compound.

Analytical Method

The proposed method is based on reversed-phase HPLC, which is a common technique for the separation of lignans.[1] A C18 column is recommended for the separation, utilizing a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (for better peak shape) and an organic solvent like methanol (B129727) or acetonitrile.

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Start with a lower percentage of B, increasing over time to elute the compound. A typical gradient might start at 10-20% B, increasing to 80-100% B over 30-40 minutes.[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 280 nm (Typical for phenolic compounds, further optimization may be required) |

Experimental Workflow

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent like DMSO.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2. Sample Preparation (from Plant Material)

The efficient extraction of lignans from a plant matrix is a critical first step.[1]

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction:

-

Accurately weigh about 1 g of the powdered sample into a flask.

-

Add 25 mL of a suitable solvent (e.g., methanol or ethanol). Solvent extraction is a prevalent technique for isolating lignans.[4]

-

Perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.

-

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Evaporation: Evaporate the solvent from the filtrate under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

3. Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

-

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²) of the calibration curve. A linear range with R² ≥ 0.99 is generally considered satisfactory.[6]

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank matrix with a known amount of the standard at different concentration levels and calculate the percentage recovery. Recoveries between 96.5–104.8% are considered good.[6]

-